tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17543435
Molecular Formula: C12H20INO2
Molecular Weight: 337.20 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate -](/images/structure/VC17543435.png)
Specification
Molecular Formula | C12H20INO2 |
---|---|
Molecular Weight | 337.20 g/mol |
IUPAC Name | tert-butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-7H2,1-3H3 |
Standard InChI Key | MIRYXXHZPXMKQA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC2CI |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 2-azabicyclo[2.2.1]heptane core, a bridged bicyclic system that imposes significant steric constraints and conformational rigidity. The tert-butyl carbamate group at position 2 acts as a protective moiety for the secondary amine, while the iodomethyl group at position 5 introduces a site for further functionalization . The InChIKey MIRYXXHZPXMKQA-UHFFFAOYNA-N
confirms its unique stereoelectronic profile, which influences reactivity in cross-coupling and alkylation reactions .
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₇INO₂ | |
Molecular Weight | 337.20 g/mol | |
Purity | 98% | |
Storage Conditions | Discontinued; no data |
The absence of melting/boiling point data in available literature highlights the compound’s niche applications and limited commercial history .
Synthesis and Derivatives
Structural Analogues
Comparative analysis with related bicyclic compounds reveals strategic modifications for tailored reactivity:
The iodomethyl variant’s higher molecular weight and halogenated sidechain enhance its utility in Suzuki-Miyaura couplings or as a radiolabeling precursor .
Applications in Organic Synthesis
Role in Medicinal Chemistry
The bicyclo[2.2.1]heptane scaffold is a privileged structure in drug design, mimicking peptide turn conformations and enhancing metabolic stability . The iodomethyl group in this compound enables precise functionalization, such as:
-
Cross-coupling reactions: Palladium-catalyzed couplings to introduce aryl or alkenyl groups .
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Radiolabeling: Iodine-125 substitution for imaging applications .
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Biopolymer modification: Conjugation with proteins or nucleic acids via thiol-iodide click chemistry .
Case Study: PROTAC Development
The 5-hydroxy analog (CAS 207405-60-5) has been utilized in proteolysis-targeting chimeras (PROTACs), where the hydroxyl group facilitates linker attachment to E3 ligase ligands . By analogy, the iodomethyl derivative could serve as a versatile handle for installing hydrophobic tags or optimizing pharmacokinetic properties .
Comparative Analysis with Bicyclic Scaffolds
The 2-azabicyclo[2.2.1]heptane system offers distinct advantages over related frameworks:
Scaffold Type | Example CAS | Rigidity | Functionalization Sites | Bioavailability |
---|---|---|---|---|
Azabicyclo[2.2.1]heptane | 1363210-44-9 | High | 2 (Boc), 5 (Iodomethyl) | Moderate |
Diazabicyclo[2.2.2]octane | 1147557-97-8 | Moderate | 2,5 (Amines) | High |
Azaspiro[3.3]heptane | 1147557-97-8 | Low | 6 (Hydroxyl) | Variable |
The increased rigidity of the [2.2.1] system improves target binding affinity but may reduce solubility, necessitating prodrug strategies .
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